molecular formula C14H17NO4 B14244224 N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine CAS No. 327616-36-4

N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine

Cat. No.: B14244224
CAS No.: 327616-36-4
M. Wt: 263.29 g/mol
InChI Key: HQQZERKHHCYPPS-NWDGAFQWSA-N
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Description

N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is a compound that combines an oxolane ring with an L-phenylalanine moiety. The oxolane ring, a four-membered cyclic ether, is known for its stability and reactivity, making it a valuable component in medicinal chemistry . L-phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine typically involves the formation of the oxolane ring followed by its attachment to the L-phenylalanine moiety. One common method is the cyclization of a suitable precursor to form the oxolane ring, which is then coupled with L-phenylalanine through amide bond formation . The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenylalanine moiety .

Mechanism of Action

The mechanism of action of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenylalanine moiety can be incorporated into proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is unique due to the combination of the oxolane ring and the L-phenylalanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

327616-36-4

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-[[(2R)-oxolane-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1

InChI Key

HQQZERKHHCYPPS-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(OC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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